Chlorotrianisene

Catalog No.
S523540
CAS No.
569-57-3
M.F
C23H21ClO3
M. Wt
380.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrianisene

CAS Number

569-57-3

Product Name

Chlorotrianisene

IUPAC Name

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene

Molecular Formula

C23H21ClO3

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3

InChI Key

BFPSDSIWYFKGBC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS
1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE
1.99e-04 g/L

Synonyms

Chlorotrianisene; Chlortrianisestrol; Chlortrianizen; Chlorotrianisine; Chlorestrolo; Chlorotrianizen; Khlortrianizen; Clorestrolo; Clorotrisin; Hormonisene; Anisene; Metace; Rianil; Tace;

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Chlorotrianisene is 380.11792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 66° f (ntp, 1992)practically insol in water; sol in alcohol 0.28 g/100 ml; in ether 3.6 g/100 ml; sol in glacial acetic acid, carbon tetrachloride, vegetable oils1 g sol in 360 ml of methanol, 7 ml acetone, 2.5 ml benzene, in about 1.5 ml chloroform; practically insol in 2,2,4-trimethylpentane1.99e-04 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes. It belongs to the ontological category of chloroalkene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Menopausal Symptoms and Estrogen Deficiency in Women

Treatment of Prostate Cancer in Men

Suppression of Lactation in Women

Chlorotrianisene, also known as tri-p-anisylchloroethylene, is a synthetic nonsteroidal estrogen that belongs to the triphenylethylene class of compounds. Its chemical formula is C23H21ClO3, and it has a molar mass of approximately 380.87 g/mol. Chlorotrianisene was primarily used for treating menopausal symptoms and estrogen deficiency in women, but its clinical use has diminished over time due to the emergence of safer alternatives. The compound is lipophilic, allowing it to be stored in adipose tissue, which results in a prolonged duration of action due to slow release from fat stores .

  • Chlorotrianisene acts as a SERM, binding to estrogen receptors and exerting either estrogenic or antiestrogenic effects depending on the target tissue [].
  • In some tissues, it mimics estrogen, alleviating menopausal symptoms. In others, it acts as an antiestrogen, inhibiting ovulation and potentially having beneficial effects in prostate cancer [, ].
  • The exact mechanisms behind these tissue-specific effects remain not fully understood [].
  • Chlorotrianisene has been associated with severe side effects, including increased risk of blood clots, liver damage, and endometrial cancer [].
  • Due to these safety concerns, its use has been discontinued [].
, particularly involving its interaction with biological systems. It can react with strong oxidizing agents and may also engage in exothermic reactions with reducing agents such as alkali metals and hydrides . In the liver, chlorotrianisene is metabolized via mono-O-demethylation to form desmethylchlorotrianisene, which exhibits weak estrogenic activity .

Chlorotrianisene acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues including the female reproductive tract and mammary glands. Although it has a potency roughly one-eighth that of diethylstilbestrol, it exhibits both estrogenic and antiestrogenic effects in vivo . Notably, chlorotrianisene does not significantly affect circulating testosterone levels in men, distinguishing it from other estrogens that can suppress testosterone production . Its ability to inhibit ovulation has been documented at doses around 48 mg/day .

Chlorotrianisene can be synthesized through several methods involving chlorination and coupling reactions. A common approach includes the reaction of p-anisylmagnesium bromide with chlorinated ethylene derivatives. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis often involves solvents such as ether or dichloromethane under an inert atmosphere to prevent oxidation or hydrolysis .

Chlorotrianisene has been studied for its interactions with various biological systems. It competes with other estrogens for binding sites on estrogen receptors but shows unique behavior in vivo compared to other nonsteroidal estrogens like diethylstilbestrol. Research indicates that while chlorotrianisene does not bind effectively to uterine estrogen receptors in vitro, it demonstrates significant estrogenic activity in vivo . Its interactions with other hormones and metabolic pathways have implications for understanding its potential side effects and therapeutic uses.

Chlorotrianisene shares structural similarities with several other compounds within the triphenylethylene class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeEstrogenic ActivityPotency Compared to Chlorotrianisene
DiethylstilbestrolNonsteroidal estrogenHigh8 times more potent
TamoxifenSelective Estrogen Receptor Modulator (SERM)ModerateVaries based on tissue type
ClomifeneSERMModerateVaries based on tissue type
DesmethylchlorotrianiseneMetabolite of ChlorotrianiseneWeakLess potent than chlorotrianisene

Uniqueness: Chlorotrianisene's lipophilicity allows for prolonged action and storage in fat tissues, making it distinct from other compounds that are rapidly metabolized or eliminated.

The synthetic pathways for chlorotrianisene have evolved significantly since its first reported synthesis in the 1940s. The earliest documented synthetic approaches emerged from pioneering work conducted by industrial researchers seeking efficient routes to this important pharmaceutical intermediate.

The foundational synthetic methodology was established by Basford and Imperial Chemical Industries (ICI) in 1944, as documented in British Patent GB 561508 [1]. This seminal work described the preparation of chlorotrianisene through the direct chlorination of tri-p-anisylethylene using chlorine gas in an inert solvent environment. The reaction proceeds through electrophilic addition of chlorine to the ethylenic double bond, followed by elimination to form the desired chlorinated product. The reaction conditions required careful temperature control to prevent over-chlorination and minimize the formation of unwanted byproducts.

Subsequently, Shelton and Van Campen developed an alternative synthetic route in 1947, documented in United States Patent 2430891 assigned to Merrell [1]. This approach utilized p-(p-anisoyl)anisole as the starting material, representing a fundamentally different synthetic strategy that approached the target molecule through ketone intermediates rather than direct alkene chlorination. This methodology demonstrated the versatility of synthetic approaches to chlorotrianisene and provided industrial chemists with alternative options based on raw material availability and economic considerations.

The core chemical transformation in the historical protocols involves the formation of the characteristic tris(p-methoxyphenyl)chloroethylene structure through controlled halogenation reactions. The physical properties of the synthesized product were well-characterized in early literature, with chlorotrianisene displaying a melting point of 114-116°C and exhibiting characteristic ultraviolet absorption maxima at 310 nm in chloroform solution [1]. The compound demonstrates limited water solubility but shows good solubility in organic solvents including alcohol (0.28 g/100 mL), ether (3.6 g/100 mL), and various other organic media [1].

Modern Optimization Strategies for Industrial Production

Contemporary industrial synthesis of chlorotrianisene has benefited from significant advances in process optimization, reaction engineering, and quality control methodologies. Modern manufacturing processes emphasize improved yield, enhanced selectivity, and reduced environmental impact while maintaining economic viability.

Current industrial optimization strategies focus on several key areas including reaction engineering improvements, catalyst development, and process intensification techniques. The implementation of continuous flow chemistry principles has enabled better heat and mass transfer control, leading to more consistent product quality and improved safety profiles. Advanced temperature and pressure control systems allow for precise manipulation of reaction conditions, optimizing the balance between reaction rate and selectivity.

Process analytical technology (PAT) implementation has revolutionized real-time monitoring and control of chlorotrianisene synthesis. Inline spectroscopic methods, including near-infrared and Raman spectroscopy, enable continuous monitoring of reaction progress and immediate detection of process deviations. This real-time feedback allows for dynamic adjustment of reaction parameters, ensuring consistent product quality and minimizing batch failures.

Modern purification strategies have evolved to incorporate advanced crystallization techniques, including controlled cooling crystallization and anti-solvent precipitation methods. These approaches provide superior control over crystal morphology and size distribution, directly impacting downstream processing efficiency and final product quality. The optimization of solvent systems has focused on balancing crystallization efficiency with environmental considerations, leading to the adoption of more sustainable solvent alternatives where technically feasible.

Scale-up considerations for industrial production have been addressed through systematic process development protocols that account for heat and mass transfer limitations, mixing efficiency, and safety considerations. The transition from laboratory-scale synthesis to commercial production requires careful evaluation of reaction kinetics, thermodynamics, and equipment limitations to ensure reproducible results at increased scales.

Critical Analysis of Impurity Profiles and Purification Techniques

The impurity profile of chlorotrianisene represents a critical quality parameter that directly impacts pharmaceutical application suitability and regulatory compliance. Comprehensive impurity analysis encompasses identification, quantification, and control of process-related impurities, degradation products, and residual solvents.

Primary impurity categories in chlorotrianisene synthesis include unreacted starting materials, chlorination byproducts, isomeric forms, and degradation products. Unreacted tri-p-anisylethylene or tri-p-anisylethanol represents the most significant process-related impurity, typically controlled to levels below 0.5% through optimized reaction conditions and adequate reaction time [2]. The detection and quantification of these impurities employs reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies utilizing octadecylsilane (ODS) columns with methanol-water mobile phases and ultraviolet detection at 254 nm [2].

Chlorination byproducts arise from over-chlorination reactions, side reactions, and competing elimination pathways. These impurities are typically characterized using gas chromatography-mass spectrometry (GC-MS) techniques that provide both separation and structural identification capabilities. The formation of these byproducts can be minimized through careful control of chlorination conditions, including temperature, reaction time, and chlorine gas flow rates.

Isomeric impurities result from the potential formation of geometric isomers during the synthesis process. The control of these impurities requires precise reaction conditions and may necessitate selective crystallization techniques to achieve adequate separation. Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information for the identification and quantification of isomeric impurities.

Degradation products may form during synthesis, purification, or storage through various mechanisms including oxidation, hydrolysis, and photodegradation. The identification of these degradation pathways enables the development of appropriate storage conditions and formulation strategies to maintain product stability throughout its intended shelf life.

Purification techniques for chlorotrianisene primarily rely on crystallization processes, with recrystallization from methanol being the most commonly employed method [1]. The crystallization process parameters, including temperature profiles, cooling rates, and seed crystal addition, significantly influence the final product purity and crystal characteristics. Alternative purification approaches include column chromatography using silica gel stationary phases, though this technique is typically reserved for analytical or small-scale preparative applications due to economic considerations.

Green Chemistry Approaches in Contemporary Synthesis

The integration of green chemistry principles into chlorotrianisene synthesis represents an evolving area of research and development aimed at reducing environmental impact while maintaining synthetic efficiency and product quality. Contemporary approaches emphasize waste minimization, energy efficiency, and the use of safer chemicals and solvents.

Waste prevention strategies focus on optimizing reaction stoichiometry and minimizing byproduct formation through improved catalyst systems and reaction conditions. The implementation of atom economy principles seeks to maximize the incorporation of starting materials into the final product, thereby reducing waste generation and improving overall process efficiency [3]. Recent advances in photocatalytic chlorination methods offer promising alternatives to traditional chlorination protocols, potentially enabling milder reaction conditions and improved selectivity [3].

The development of safer chlorinating agents represents a significant focus area for green chemistry implementation. Traditional chlorination methods often employ hazardous reagents that pose safety and environmental concerns. Research into alternative chlorination strategies includes the use of more benign chlorine sources and the development of catalytic systems that enable chlorination under milder conditions [4] [3].

Solvent selection represents another critical aspect of green chemistry implementation. The replacement of traditional organic solvents with more environmentally benign alternatives, including aqueous systems, ionic liquids, and bio-based solvents, is being actively investigated. However, the practical implementation of alternative solvents must balance environmental considerations with technical requirements including solubility, reaction kinetics, and product isolation efficiency.

Energy efficiency improvements focus on reducing the energy requirements of synthesis processes through the implementation of milder reaction conditions, improved heat integration, and the use of alternative activation methods. Microwave-assisted synthesis and photochemical activation represent emerging technologies that may offer energy advantages over traditional thermal heating methods [5].

The development of renewable feedstock pathways represents a longer-term objective for sustainable chlorotrianisene synthesis. This approach involves the replacement of petroleum-based starting materials with bio-derived alternatives, though significant technical challenges remain in developing economically viable bio-based routes to the required aromatic precursors.

Catalytic approaches offer significant potential for improving the environmental profile of chlorotrianisene synthesis. The development of more efficient catalysts can enable milder reaction conditions, improve selectivity, and reduce waste generation. Recent advances in photocatalysis and organocatalysis provide new opportunities for developing more sustainable synthetic methodologies [6] [5].

The implementation of green chemistry principles requires careful consideration of the entire process lifecycle, including raw material acquisition, synthesis, purification, and waste disposal. Life cycle assessment methodologies provide quantitative frameworks for evaluating the environmental impact of different synthetic approaches and identifying opportunities for improvement.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992)
Solid

Color/Form

CRYSTALS FROM METHANOL
SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Exact Mass

380.1179222 g/mol

Monoisotopic Mass

380.1179222 g/mol

Heavy Atom Count

27

LogP

6.4
6.4

Odor

ODORLESS

Appearance

Solid powder

Melting Point

237 to 241 °F (NTP, 1992)
113-114
114-116 °C
115 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V5034L121

Drug Indication

Used to treat symptoms of menopause, deficiencies in ovary function (including underdevelopment of female sexual characteristics and some types of infertility), and in rare cases, prostate cancer. Chlorotrianisene may also be used to prevent breast engorgement following childbirth.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
...REPORTED RELIEF OF DYSMENORRHEA BY INHIBITING OVULATION WITH ESTROGEN. ... USE OF ESTROGENS IN TREATMENT OF ENDOMETRIOSIS... FAILURE OF OVARIAN DEVELOPMENT...IS TREATED WITH ESTROGEN... COMMON FORM OF ACNE IS FEATURE OF PUBERTY... TREATMENT WITH ESTROGEN IS EFFECTIVE... /ESTROGENS/
SENILE OR ATROPHIC VAGINITIS, OFTEN ASSOC WITH CHRONIC INFECTION OF ATROPHIC STRUCTURES, RESPONDS WELL TO ESTROGEN. KRAUROSIS VULVAE, DISTRESSINGLY ITCHY CONDITION DUE IN PART TO DEFICIENCY IN ESTROGEN...IS FAVORABLY INFLUENCED BY ESTROGEN SUPPLEMENTED BY LOCAL TREATMENT... /ESTROGENS/
...UNIQUE IN THAT ITS POTENCY IS GREATER BY ORAL THAN BY ANY OTHER ROUTE...
For more Therapeutic Uses (Complete) data for CHLOROTRIANISENE (7 total), please visit the HSDB record page.

Pharmacology

Chlorotrianisene is a nonsteroidal synthetic estrogen. After menopause, when the body no longer produces estrogen, chlorotrianisene is used as a simple replacement of estrogen. The estrogen-stimulated endometrium may bleed within 48-72 hours after discontinuance of estrogen therapy. Paradoxically, prolonged estrogen therapy may cause shrinkage of the endometrium and an increase in size of the myometrium. Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens may also decrease elevated blood cholesterol and phospholipid concentrations. Estrogens affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. During the preovulatory or nonovulatory phase of the menstrual cycle, estrogen is the principal determinant in the onset of menstruation. A decline of estrogenic activity at the end of the menstrual cycle also may induce menstruation; however, the cessation of progesterone secretion is the most important factor during the mature ovulatory phase of the menstrual cycle. The benefit derived from estrogen therapy in the prevention of postpartum breast engorgement must be carefully weighed against the potential increased risk of puerperal thromboembolism associated with the use of large doses of estrogens.
Chlorotrianisene is an orally bioavailable, highly lipophilic, synthetic triphenylethylene (TPE) derivative and selective estrogen receptor modulator (SERM), with predominantly estrogenic but also antiestrogenic activities. Upon administration, chlorotrianisene binds to estrogen receptors (ER) and, depending on the responsive target cells, either activates or blocks ER activity. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, modify the lipid profile and ameliorate vasomotor symptoms. Chlorotrianisene inhibits the pituitary secretion of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through a negative feedback mechanism.

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA06 - Chlorotrianisene

Mechanism of Action

Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

569-57-3

Absorption Distribution and Excretion

Absorption following oral administration is rapid.
...LONG-ACTING...BECAUSE OF SEQUESTRATION IN ADIPOSE TISSUE &, THEREFORE, IS NOT WIDELY USED.
...SUGGESTS THAT DRUG IS CONVERTED IN LIVER TO MORE ACTIVE FORM. ... IT IS STORED IN FAT, FROM WHICH IT IS SLOWLY RELEASED TO GIVE SUSTAINED ACTION.
ESTROGENIC ACTIVITY HAS BEEN FOUND IN ADIPOSE TISSUE UP TO MONTH AFTER CESSATION OF THERAPY.

Metabolism Metabolites

Metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent. The metabolic fate of the synthetic estrogens has not been fully elucidated.
RATE OF O-DEMETHYLATION WAS MAXIMAL AT 0.4 MMOLAR NADPH. ALTHOUGH NADH DID NOT CATALYZE REACTION ALONE, IT HAD SYNERGISTIC EFFECT IN PRESENCE OF EQUIMOLAR AMT OF NADPH. EXTRACTS FROM INCUBATION MIXT CONTAINED 1 MAJOR (MONO-O-DEMETHYLATED) & A MINOR (BIS-O-DEMETHYLATED) METAB.

Wikipedia

Chlorotrianisene

Drug Warnings

...LONG DURATION OF ACTION MAKES THIS DRUG UNSUITABLE FOR TREATMENT OF MENSTRUAL DISORDERS & OTHER CONDITIONS IN WHICH CYCLIC THERAPY IS DESIRED.
...PREGNANT PT SHOULD NOT BE GIVEN ESTROGENS, PARTICULARLY DURING 1ST TRIMESTER-TIME WHEN FETAL REPRODUCTIVE TRACT IS DEVELOPING & MAY BE INFLUENCED BY EXOGENOUS ESTROGENS. /ESTROGENS/
...IS RELATED TO TRIPARANOL & TO CLOMIPHENE, BOTH OF WHICH CAN PRODUCE CATARACTS IN CERTAIN CIRCUMSTANCES. THIS SEEMS TO BE REASON FOR WATCHING FOR CATARACTS WHEN USING CHLOROTRIANISENE, BUT SO FAR THIS DRUG HAS NOT BEEN DEMONSTRATED TO PRODUCE THEM.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPD BY REACTING TRI-P-ANISYLETHYLENE OR TRI-P-ANISYLETHANOL WITH CL IN INERT SOLVENT: BASFORD & ICI BRITISH PATENT 561,508 (1944).

Interactions

RELATED, NONESTROGENIC COMPD ETHAMOXYTRIPHETOL WAS FOUND TO BE STRIKINGLY ANTIESTROGENIC. IT INHIBITED...ESTROGEN GIVEN IN FORM OF NATURAL COMPD...CHLOROTRIANISENE.
ESTRADIOL NORMALLY CAUSES PRONOUNCED ENLARGEMENT OF PITUITARY, BUT WHEN CHLOROTRIANISENE WAS GIVEN CONCURRENTLY EFFECT WAS GREATLY REDUCED.

Stability Shelf Life

STABLE IN AIR

Dates

Modify: 2023-08-15
1: Zhang J, Yang W, Shen Z. [Prevention of bone loss by chlorotrianisene in
2: Kupfer D, Bulger WH. Inactivation of the uterine estrogen receptor binding of
3: Juedes MJ, Bulger WH, Kupfer D. Monooxygenase-mediated activation of
4: Barrabes A, Thanh Haï Duong, Combescot C, Lacroix R. [The influence of
5: Niebyl JR, Bell WR, Schaaf ME, Blake DA, Dubin NH, King TM. The effect of
6: Ruenitz PC. Rabbit hepatic microsomal O-demethylation of chlorotrianisene.
7: Phillips WP. Prevention of postpartum breast engorgement: double-blind
8: Dexeus Trias de Bes J. [Prevention of postpartum lactation using a new ergot
9: Kheifets SN, Rep'eva KA. [Chlorotrianisene therapy of menstrual function
10: Schunk J. [On a sensitizing effect of chlorotrianisene on nitrogen mustard].
11: Alfieri G. [Chlorotrianisene, a synthetic estrogen with prolonged action in
12: Pagnini P. [The use of chlorotrianisene (Tace) in the pre- and
13: KOUNTZ WB, KHEIM T, TORO J, ACKERMANN PG, TORO G. The action of
14: DARNIS F. [Clinical applications of chlorotrianisene (TACE)]. Sem Med Prof
15: RAVINA A, RAVINA J. [Clinical applications of chlorotrianisene]. Presse Med.
16: BRUMBAUGH JJ. Chlorotrianisene (TACE), a physiologic treatment for the
17: RAVINA A. [New advances in hormonal treatment of prostate cancer; the use of
18: WELSH AL. Use of synthetic estrogenic substance chlorotrianisene (TACE) in
19: HENDRICKS CH. Use of chlorotrianisene (TACE) for suppression of postpartum
20: NEW and nonofficial remedies: chlorotrianisene. J Am Med Assoc. 1953 Jan

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